molecular formula C11H12N2O3S B2449134 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 1396713-13-5

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Cat. No. B2449134
M. Wt: 252.29
InChI Key: ZKFWUUCZHFECDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea, also known as FTY720, is a synthetic compound that has been widely studied for its potential use in treating various diseases. FTY720 has been found to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of multiple sclerosis, organ transplantation, and other conditions.

Scientific Research Applications

Synthesis and Biochemical Evaluation :A study by Vidaluc et al. (1995) described the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and test compounds with greater conformational flexibility, indicating the relevance of such compounds in the development of inhibitors for acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease Vidaluc et al., 1995.

Antibacterial and Antifungal Activities :Donlawson et al. (2020) synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and investigated its antibacterial and antifungal properties. The study demonstrated that all tested pathogens except Bacillus subtilis were susceptible to the synthesized compound, suggesting its potential for medicinal applications and novel drug development Donlawson et al., 2020.

Synthetic and Computational Studies :Alabi et al. (2020) reported the synthesis, characterization, and computational studies of urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU) and 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT). These compounds were evaluated for antibacterial and antifungal activities, demonstrating significant inhibitory properties against various pathogens. Quantum chemical calculations supported the experimental results, indicating the potential of these compounds for further pharmacological applications Alabi et al., 2020.

Inhibitors of Phosphoinositide 3-Kinase Gamma :Pomel et al. (2006) discovered furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in inflammatory and autoimmune diseases. The study highlighted the significance of specific pharmacophore features for potency and selectivity, contributing to the development of small-molecule PI3Kγ inhibitors Pomel et al., 2006.

properties

IUPAC Name

1-[2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-9(8-3-4-16-7-8)6-12-11(15)13-10-2-1-5-17-10/h1-5,7,9,14H,6H2,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFWUUCZHFECDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

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